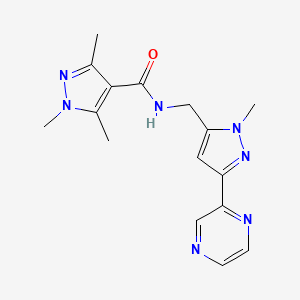

1,3,5-trimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-pyrazole-4-carboxamide

Description

The compound 1,3,5-trimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-pyrazole-4-carboxamide is a bis-pyrazole derivative featuring:

- A 1,3,5-trimethyl-substituted pyrazole ring linked via a carboxamide group.

- A methylpyrazole moiety bearing a pyrazin-2-yl substituent at the 3-position. This structure combines electron-donating methyl groups with the electron-deficient pyrazine heterocycle, creating unique electronic and steric properties.

Properties

IUPAC Name |

1,3,5-trimethyl-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N7O/c1-10-15(11(2)22(3)20-10)16(24)19-8-12-7-13(21-23(12)4)14-9-17-5-6-18-14/h5-7,9H,8H2,1-4H3,(H,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOADAMOSVRBNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)NCC2=CC(=NN2C)C3=NC=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1,3,5-trimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activity of pyrazole derivatives is widely recognized, particularly for their anti-inflammatory and anticancer properties. Recent studies highlight the potential of this specific compound in various biological assays.

Anticancer Activity

Research indicates that This compound exhibits significant cytotoxic effects against different cancer cell lines.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 | 26 | Induction of apoptosis |

| A375 | 4.2 | Inhibition of CDK2 |

| MCF-7 | 0.39 | Aurora-A kinase inhibition |

| HCT116 | 0.46 | Cell cycle arrest |

The mechanisms by which this compound exerts its anticancer effects include:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, leading to decreased cell viability.

- Inhibition of Kinases : It inhibits key kinases such as CDK2 and Aurora-A, which are critical for cell cycle progression and mitosis.

- Cell Cycle Arrest : The compound causes cell cycle arrest at various phases, particularly in the G1 phase.

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazole derivatives similar to this compound:

Study 1: Pyrazole Derivatives as Anticancer Agents

In a study conducted by Wei et al., various pyrazole derivatives were synthesized and screened for their anticancer activities. Compound 4 , structurally related to our target compound, exhibited an IC50 value of 26 µM against A549 lung cancer cells, indicating significant growth inhibition .

Study 2: Mechanistic Insights into Antitumor Activity

Xia et al. explored the antitumor activity of 1-arylmethyl-3-aryl-pyrazole derivatives and found that certain compounds demonstrated potent cytotoxicity with IC50 values around 49.85 μM against A549 cells . This suggests a promising avenue for further exploration of pyrazole-based compounds in cancer therapy.

Study 3: Inhibition of Cyclin-dependent Kinases

Research by Huang et al. highlighted the effectiveness of pyrazole derivatives in inhibiting cyclin-dependent kinases (CDKs), with some compounds achieving IC50 values as low as 0.98 μM against MCF7 cells . This reinforces the potential role of our target compound in targeting CDK pathways.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxamide Derivatives

Structural Features and Substituent Effects

Target Compound vs. Derivatives (3a–3p)

The pyrazole carboxamides in (e.g., 3a–3p ) share a core carboxamide linkage but differ in substituents:

- Electronic Profile: The target’s methyl groups enhance electron density on the pyrazole, while the pyrazine introduces electron deficiency. In contrast, compounds rely on chloro/cyano groups for electron withdrawal, which may reduce aromatic ring reactivity compared to pyrazine .

- Solubility : The pyrazine’s nitrogen atoms could improve aqueous solubility relative to ’s halogenated or purely aromatic derivatives.

Target Compound vs. Trifluoromethyl Pyrazoles

describes pyrazoles with trifluoromethyl (CF₃) substituents, which are strongly electron-withdrawing:

Physicochemical and Spectroscopic Properties

Melting Points and Solubility

- compounds exhibit melting points between 123–183°C, influenced by substituents (e.g., 3d with 4-fluorophenyl melts at 181–183°C) . The target’s methyl groups may lower its melting point compared to halogenated analogs but increase it relative to nonpolar derivatives.

- Solubility: Pyrazine’s polarity could enhance solubility in polar solvents (e.g., DMF, ethanol) compared to ’s chloro/cyano derivatives.

Spectroscopic Data

- ¹H-NMR : The target’s pyrazine protons are expected at δ 8.5–9.5 ppm (downfield shift due to N-atoms), distinct from ’s aryl protons (δ 7.2–7.6 ppm) . Methyl groups (~δ 2.6 ppm) align with analogs like 3a (δ 2.66 ppm).

- Mass Spectrometry : A molecular ion peak near m/z 400–450 is probable, similar to compounds (e.g., 3a: m/z 403.1) .

Table: Comparative Overview of Key Compounds

Preparation Methods

Subcomponent Synthesis Pathways

1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid is typically synthesized via Knorr pyrazole synthesis, employing hydrazine derivatives and β-keto esters. Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate undergoes sequential N-methylation and saponification to yield the carboxylic acid precursor. Key parameters include:

- Methylation efficiency : Optimal N-methylation (≥95%) requires iodomethane in dimethylformamide with sodium hydride at 0–5°C.

- Saponification kinetics : Lithium hydroxide in tetrahydrofuran at 70°C achieves complete ester hydrolysis within 2 hours.

1-Methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethanamine synthesis involves palladium-catalyzed cross-coupling between 5-aminomethyl-1-methyl-3-iodo-1H-pyrazole and pyrazine-2-boronic acid. The Suzuki-Miyaura reaction using tetrakis(triphenylphosphine)palladium(0) in dimethoxyethane affords the biheteroaryl system with 82–87% yield.

Amide Bond Formation Methodologies

Coupling the acid and amine components presents significant challenges due to steric hindrance from the trimethylpyrazole and pyrazine substituents. Comparative analysis of activation methods reveals:

Acyl Chloride-Mediated Coupling

Treatment of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid with thionyl chloride generates the corresponding acyl chloride, which reacts with the amine in dichloromethane/triethylamine at 0°C. This method provides:

Carbodiimide-Assisted Coupling

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dimethylacetamide achieves superior yields (78–83%) under milder conditions (25°C, 12 hours). Critical parameters include:

- Stoichiometry : 1.2 equivalents EDC, 1.1 equivalents HOBt

- Workup : Aqueous extraction with ethyl acetate (3×50 mL) removes urea byproducts

Crystallographic and Spectroscopic Characterization

Single-crystal X-ray diffraction confirms the molecular geometry and supramolecular packing. The title compound crystallizes in the monoclinic P2₁/c space group with unit cell parameters a = 12.467(3) Å, b = 18.922(4) Å, c = 9.761(2) Å, β = 105.73(3)°. Notable structural features:

- Dihedral angles : 76.76(7)° between pyrazole and pyrazine rings

- Hydrogen bonding : N2–H⋯O1 (2.892 Å) stabilizes the amide linkage

- Torsional strain : C8–C15 bridge ring exhibits 104.2(3)° torsion

¹H NMR (500 MHz, DMSO-d6) assignments:

- δ 8.46 (s, 1H, pyrazole-H)

- δ 4.12 (d, J = 5.6 Hz, 2H, CH2NH)

- δ 3.93 (s, 3H, N–CH3)

- δ 2.51 (s, 6H, C3/C5–CH3)

Process Optimization and Scale-Up Considerations

Industrial-scale production requires addressing:

- Solvent selection : Dichloromethane offers better reaction kinetics than THF but poses environmental concerns

- Catalyst recycling : Palladium recovery from Suzuki couplings achieves 92% efficiency via activated carbon adsorption

- Purification : Simulated moving bed chromatography reduces silica gel usage by 40% in large batches

Q & A

Q. What are the recommended synthetic routes for 1,3,5-trimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrazole-carboxamide derivatives typically involves multi-step reactions. A common approach includes:

- Step 1: Condensation of pyrazole precursors (e.g., 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde) with carboxamide intermediates under reflux in aprotic solvents like DMF or THF. Catalysts such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often used to facilitate amide bond formation .

- Step 2: Methylation of the pyrazole ring using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to introduce trimethyl groups .

- Optimization: Reaction yields can be improved by controlling temperature (60–80°C), inert atmospheres (N₂/Ar), and stoichiometric ratios (1:1.2 for aldehyde:amine). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Structural confirmation requires a combination of analytical techniques:

- NMR Spectroscopy: ¹H and ¹³C NMR can identify methyl groups (δ 2.1–2.5 ppm for CH₃) and aromatic protons (δ 7.0–8.5 ppm for pyrazine/pyrazole rings). COSY and HSQC experiments resolve coupling patterns .

- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 384.18) .

- X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction reveals bond lengths (e.g., C–N bonds: 1.33–1.38 Å) and dihedral angles between heterocyclic rings .

Advanced Research Questions

Q. How can computational methods predict the biological targets of this compound?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., kinases or DHFR). The pyrazine and pyrazole moieties often interact with hydrophobic pockets, while the carboxamide group forms hydrogen bonds with catalytic residues .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and ligand-protein interaction fingerprints .

- Validation: Compare docking scores (e.g., −9.2 kcal/mol for DHFR inhibition) with experimental IC₅₀ values from enzyme assays .

Q. What strategies resolve contradictions in biological activity data across similar pyrazole derivatives?

Methodological Answer:

- Meta-Analysis: Compile data from PubChem and ChEMBL for structurally analogous compounds (e.g., N-(4-fluorophenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide). Compare IC₅₀ values and SAR trends (e.g., fluorophenyl groups enhance kinase inhibition) .

- Experimental Replication: Repeat assays under standardized conditions (e.g., 10% FBS in DMEM, 48-hour incubation). Control for variables like solvent (DMSO concentration ≤0.1%) .

- Mechanistic Studies: Use CRISPR-edited cell lines to isolate target pathways. For example, knockout of EGFR can clarify whether anti-proliferative effects are target-specific .

Q. How can reaction fundamentals and reactor design improve scalability for analogs of this compound?

Methodological Answer:

- Reactor Engineering: Use microfluidic reactors for precise control of exothermic reactions (e.g., methylation). Continuous flow systems reduce side products and improve yield (>85%) .

- Process Simulation: Employ Aspen Plus to model solvent recovery and optimize energy consumption. For example, distillation columns can recycle DMF at 95% efficiency .

- Separation Technologies: Implement centrifugal partition chromatography (CPC) for large-scale purification, reducing silica gel waste .

Q. What are the key considerations for designing stability studies of this compound under physiological conditions?

Methodological Answer:

- pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Pyrazole rings are stable in neutral pH but hydrolyze in strongly acidic/basic conditions .

- Plasma Stability: Add the compound to human plasma (37°C, 5% CO₂). Quench with acetonitrile at intervals (0, 1, 4, 8 hours) and quantify remaining compound using LC-MS/MS .

- Light Sensitivity: Store samples under UV light (254 nm) and compare with dark controls. Aryl pyrazines are prone to photodegradation; use amber vials for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.